6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is an intriguing compound with a complex chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: : Starting from a suitable thiocarbonyl compound and hydrazine, the 1,3,4-thiadiazole ring is synthesized under reflux conditions.
Incorporation of the amide group: : The ethylbutanamido group is introduced via a nucleophilic substitution reaction.
Linkage to pyranone: : A thiol-based nucleophile is then reacted with a pyranone precursor to form the desired product.
Esterification: : Finally, the pyranone derivative is esterified with 3,4,5-trimethoxybenzoic acid to complete the synthesis.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized by:
Catalysis: : Using catalysts to enhance the rate of reaction and yield.
Temperature and pressure control: : Maintaining specific conditions to ensure consistency and high purity.
Purification: : Employing advanced chromatographic techniques for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfanyl and methyl groups.
Reduction: : Reduction can occur at the amide bond, converting it to an amine.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive centers.
Hydrolysis: : The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reducing agents such as sodium borohydride are typically used.
Substitution: : Reagents like alkyl halides for nucleophilic substitution and halogens for electrophilic substitution are common.
Hydrolysis: : Acidic conditions often involve hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and alcohols.
Substitution: : Various substituted derivatives depending on the reacting partner.
Hydrolysis: : Carboxylic acids and alcohols.
Scientific Research Applications
This compound has shown significant potential in various fields:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor.
Industry: : Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: : The compound can interact with sulfhydryl groups in proteins, affecting enzyme activity.
Pathways: : It may modulate various biochemical pathways by inhibiting enzymes involved in oxidation-reduction reactions.
Comparison with Similar Compounds
Similar compounds include:
6-({[5-(butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl benzoate: : Lacks the ethyl group and methoxy substituents, resulting in different reactivity and applications.
2-({[5-(methylamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate: : Displays similar but less potent biological activity.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O8S2/c1-6-13(7-2)21(29)25-23-26-27-24(37-23)36-12-15-10-16(28)19(11-34-15)35-22(30)14-8-17(31-3)20(33-5)18(9-14)32-4/h8-11,13H,6-7,12H2,1-5H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKFIXPTHKREIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.